molecular formula C10H9NOS B160905 4-(4-Methyl-1,3-thiazol-2-yl)phenol CAS No. 138330-01-5

4-(4-Methyl-1,3-thiazol-2-yl)phenol

Cat. No. B160905
CAS RN: 138330-01-5
M. Wt: 191.25 g/mol
InChI Key: JZRLPEOKPHKRPL-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,3-thiazol-2-yl)phenol is a heterocyclic organic compound with the linear formula C10H9NOS . It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight is 191.253 .

Scientific Research Applications

Corrosion Inhibition

4-(4-Methyl-1,3-thiazol-2-yl)phenol and its derivatives have been studied for their role in corrosion inhibition. Research has shown that compounds like 2-((Thiazole-2-ylimino)methyl)phenol can protect mild steel in highly acidic environments. This protection is achieved through adsorption mechanisms and is supported by both experimental and quantum chemical calculations (Yılmaz, Fitoz, Ergun, & Emregül, 2016). Similarly, other thiazoles have been synthesized and evaluated for their effectiveness in preventing copper corrosion in acidic conditions, demonstrating high inhibition efficiencies of around 90% (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical calculations have been conducted on similar compounds to this compound, providing insights into their molecular structure and spectroscopic data. Such studies are crucial for understanding the potential biological effects and applications of these compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Fluorophores for Aluminum(III) Detection

In the search for selective Al3+ detection fluorophores, derivatives of this compound have been studied. These compounds show promise in the development of specific fluorophores for biological use, particularly in the study of intracellular Al3+ (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).

Tyrosinase Inhibitory Activity

Recent studies have identified bis-thiazole derivatives, including 4-[bis(thiazol-2-ylamino)methyl]phenol, which exhibit significant tyrosinase inhibitory activity. Such compounds could potentially serve as candidates for tyrosinase inhibitors, an application relevant in fields like dermatology and cosmetic science (Cytarska & Kolasa, 2023).

Photophysical Properties and Fluorescence Quenching Studies

In the realm of photophysics, novel metallo-phthalocyanines with thiazole groups have been synthesized and their fluorescence quenching studies have been conducted. These studies are important for understanding the photophysical properties of these compounds and their potential applications in areas like sensing and imaging (Yenilmez, Sevim, & Bayır, 2013).

Future Directions

Thiazole derivatives, such as 4-(4-Methyl-1,3-thiazol-2-yl)phenol, have been the subject of ongoing research due to their diverse biological activities . Future research may focus on further exploring these activities and developing new biologically active agents .

properties

IUPAC Name

4-(4-methyl-1,3-thiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCMBRIDHHFYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421946
Record name 4-(4-Methyl-1,3-thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138330-01-5
Record name 4-(4-Methyl-1,3-thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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